Circumdatin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Circumdatin G is a natural product found in Aspergillus ochraceus with data available.
Scientific Research Applications
UV-A Protection
Circumdatin G, along with other circumdatins, has been isolated from marine-derived fungi. One notable application is in the field of ultraviolet-A (UV-A) protection. Studies have identified this compound as a component in compounds providing protection against UV-A radiation. This suggests potential applications in developing protective agents against UV-A exposure (Zhang, Yang, Kang, Choi, & Son, 2008).
Inhibition of Mitochondrial NADH Oxidase
This compound has been identified as an alkaloid with biological activity, notably as an inhibitor of mitochondrial NADH oxidase. This enzyme is involved in the mitochondrial respiratory chain, and its inhibition can have significant therapeutic implications. The discovery of this compound's inhibitory effects opens potential research avenues in mitochondrial dysfunction and related diseases (López-Gresa, González, Primo, Moya, Romero, & Estornell, 2005).
Hepatitis C Virus Replication Inhibition
Research has found that this compound, isolated from Aspergillus ochraceus, exhibits activity against the hepatitis C virus (HCV). It was identified during screening for compounds that inhibit the final stage of polyprotein processing in HCV replication. This finding is significant for developing new therapeutic agents for treating HCV (Dai, Carté, Sidebottom, Sek Yew, Ng, Huang, & Butler, 2001).
Properties
Molecular Formula |
C17H13N3O3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(7S)-9-hydroxy-7-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C17H13N3O3/c1-9-15-19-14-11(6-4-8-13(14)21)17(23)20(15)12-7-3-2-5-10(12)16(22)18-9/h2-9,21H,1H3,(H,18,22)/t9-/m0/s1 |
InChI Key |
VNCYXASDDCJEJE-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1C2=NC3=C(C=CC=C3O)C(=O)N2C4=CC=CC=C4C(=O)N1 |
Canonical SMILES |
CC1C2=NC3=C(C=CC=C3O)C(=O)N2C4=CC=CC=C4C(=O)N1 |
Synonyms |
circumdatin G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.